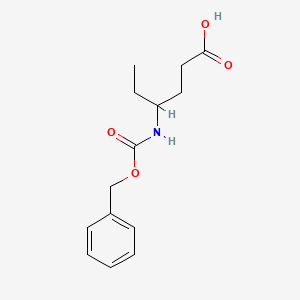

N-carbobenzoxy-g-aminohexanoic acid

Description

N-Carbobenzoxy-g-aminohexanoic acid (often abbreviated as Cbz-6-Ahx-OH, though full nomenclature is retained per user guidelines) is a protected amino acid derivative widely utilized in peptide synthesis and organic chemistry. The compound features a carbobenzoxy (Cbz) group attached to the amino moiety of 6-aminohexanoic acid (ε-aminocaproic acid), forming a critical intermediate for controlled polypeptide chain assembly. The Cbz group serves as a temporary protective shield for the amine functionality, preventing undesired side reactions during coupling steps .

Structurally, the molecule comprises a six-carbon backbone with a carboxylic acid terminus and a Cbz-protected amine at the sixth (ε) position. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol and a CAS registry number of 1947-00-8 . The compound is typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for solution-phase synthesis protocols . Deprotection of the Cbz group is achieved via catalytic hydrogenolysis (H₂/Pd) or acidic cleavage (e.g., HBr in acetic acid), enabling orthogonal strategies in multi-step syntheses .

Applications extend beyond peptide chemistry into polymer science, where it serves as a monomer for polyamide resins, and in glycobiology, where its derivatives facilitate glycosylation studies .

Propriétés

IUPAC Name |

4-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBDNASFGRMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-carbobenzoxy-g-aminohexanoic acid is typically synthesized through the reaction of 6-aminohexanoic acid with benzyl chloroformate . The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis of N-carbobenzoxy-g-aminohexanoic acid follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-carbobenzoxy-g-aminohexanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed through hydrolysis, yielding the free amino acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles can be used, depending on the desired substitution product

Major Products:

Hydrolysis: 6-aminohexanoic acid.

Reduction: 6-hydroxyhexanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

N-carbobenzoxy-g-aminohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

Biology: Employed in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mécanisme D'action

The primary function of N-carbobenzoxy-g-aminohexanoic acid is to protect the amino group during chemical synthesis. The carbobenzoxy group is stable under a variety of conditions but can be selectively removed when necessary. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group .

Comparaison Avec Des Composés Similaires

Table 1. Physicochemical Properties of Cbz-Protected Amino Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility Profile | Deprotection Method |

|---|---|---|---|---|---|

| N-Cbz-6-aminohexanoic acid | C₁₃H₁₇NO₄ | 251.28 | 1947-00-8 | DMSO, DMF | H₂/Pd, HBr/AcOH |

| N-Cbz-glycine | C₁₀H₁₁NO₄ | 209.20 | 2383-64-8 | Water, ethanol | H₂/Pd |

| N-Cbz-ε-lysine | C₁₅H₂₂N₂O₄ | 294.35 | 1155-64-2 | DMF, chloroform | H₂/Pd, TFA (for Boc) |

Key Findings :

- Solubility : Longer hydrophobic chains (e.g., Cbz-6-Ahx-OH) reduce aqueous solubility compared to shorter analogues like Cbz-glycine, which is water-miscible .

- Reactivity: The steric bulk of the hexanoic acid backbone in Cbz-6-Ahx-OH slows coupling kinetics relative to glycine derivatives, necessitating optimized activation protocols .

- Stability : Cbz groups exhibit superior stability under basic conditions compared to acid-labile tert-butyloxycarbonyl (Boc) groups, making them preferable in base-mediated syntheses .

Functional Analogues: Alternative Protecting Groups

Table 2. Comparison of Amino-Protecting Groups

| Protecting Group | Full Name | Deprotection Method | Stability Profile | Common Applications |

|---|---|---|---|---|

| Cbz | Carbobenzoxy | H₂/Pd, HBr/AcOH | Stable in bases, acids | Solution-phase synthesis |

| Boc | tert-Butyloxycarbonyl | TFA, HCl/dioxane | Labile in acids | Solid-phase synthesis |

| Fmoc | Fluorenylmethyloxycarbonyl | Piperidine, DBU | Labile in bases | Solid-phase synthesis |

Key Findings :

- Orthogonality : Cbz and Fmoc are orthogonal; Cbz remains intact during Fmoc deprotection (basic conditions), enabling multi-step strategies .

- Deprotection Efficiency: Hydrogenolysis of Cbz requires palladium catalysts, which may introduce metal contaminants, whereas Boc removal with trifluoroacetic acid (TFA) is metal-free but generates acidic waste .

- Industrial Use : Cbz is less prevalent in modern solid-phase peptide synthesis (SPPS) due to Fmoc’s milder deprotection conditions, though it remains valuable in specialized contexts like glycopeptide synthesis .

Physicochemical and Reactivity Comparisons

Key Findings :

- Acid Stability : Cbz-6-Ahx-OH tolerates trifluoroacetic acid (TFA), unlike Boc-protected analogues, which degrade rapidly .

- Base Sensitivity : Fmoc deprotection under basic conditions (e.g., piperidine) leaves Cbz groups intact, enabling sequential deprotection .

- Thermal Stability : Cbz derivatives exhibit higher thermal stability (decomposition >200°C) compared to Fmoc analogues (~150°C), favoring high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.